molecular formula C8H8BrNO2 B14065598 Methyl 3-bromo-4-methylpicolinate

Methyl 3-bromo-4-methylpicolinate

Cat. No.: B14065598
M. Wt: 230.06 g/mol
InChI Key: BGUKNUUIAIMPLP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of picolinic acid, featuring a bromine atom at the 3-position and a methyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of 4-methylpyridine followed by esterification. The process typically includes the following steps:

Industrial Production Methods

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methylpicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted picolinates and pyridines, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Methyl 3-bromo-4-methylpicolinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-methylpicolinate
  • Methyl 3-iodo-4-methylpicolinate
  • Methyl 3-fluoro-4-methylpicolinate

Uniqueness

Methyl 3-bromo-4-methylpicolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 3-bromo-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-10-7(6(5)9)8(11)12-2/h3-4H,1-2H3

InChI Key

BGUKNUUIAIMPLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)OC)Br

Origin of Product

United States

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